(113C)pentanoic acid

概要

説明

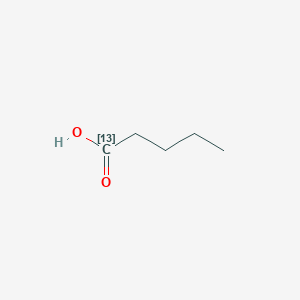

(113C)pentanoic acid, also known as pentanoic acid-1-13C, is a stable isotope-labeled compound of valeric acid. It is a straight-chain alkyl carboxylic acid with five carbon atoms, where the first carbon atom is labeled with the carbon-13 isotope. This compound is primarily used as a tracer in metabolic studies to investigate the metabolic fate of valeric acid in the body.

準備方法

Synthetic Routes and Reaction Conditions

(113C)pentanoic acid can be synthesized through the oxo process from 1-butene and syngas, forming valeraldehyde, which is then oxidized to valeric acid. The reaction conditions typically involve high pressure and temperature .

Industrial Production Methods

In industrial settings, valeric acid-1-13C is produced by the selective hydrogenation of biomass-derived levulinic acid. This method is considered more sustainable and environmentally friendly .

化学反応の分析

Oxidation Reactions

(113C)Pentanoic acid undergoes oxidation under controlled conditions to form labeled derivatives. Key pathways include:

Complete Oxidation to Carbon Dioxide and Water

Under combustion conditions:

The reaction releases , as extrapolated from thermodynamic data for unlabeled pentanoic acid .

Partial Oxidation to Ketones

In the presence of oxidizing agents like KMnO₄:

This reaction involves cleavage of the β-carbon bond, yielding a ketone intermediate .

Reduction Reactions

Reduction pathways yield alcohols or alkanes:

Catalytic Hydrogenation

Using Pd/C or Raney Ni catalysts under H₂:

Reaction enthalpy: .

Lithium Aluminum Hydride (LiAlH₄) Reduction

This method achieves near-quantitative yields under anhydrous conditions .

Esterification and Condensation Reactions

This compound readily forms esters and participates in condensation reactions:

Acid-Catalyzed Esterification

With methanol:

Equilibrium favors ester formation under Dean-Stark trap conditions .

Anhydride Formation

Reaction with acetyl chloride:

This method avoids isotopic dilution in the product .

Substitution and Halogenation

Halogenation occurs at the α-position or via acyl chloride intermediates:

Hell–Volhard–Zelinskii Reaction

With PCl₃ and Br₂:

Yields exceed 80% under controlled stoichiometry .

Acyl Chloride Synthesis

Using thionyl chloride:

Reaction proceeds quantitatively at 60–70°C .

Thermochemical Data

Critical thermodynamic parameters for key reactions:

Reaction Mechanisms and Isotopic Effects

The carbon-13 label at the carboxyl position enables tracking of:

-

Decarboxylation Pathways : Retention of ¹³C in CO₂ during thermal decomposition.

-

Enzymatic Processing : Distinct NMR signals for metabolic intermediates in tracer studies .

Kinetic isotope effects (KIE) are negligible (<1.02) for most reactions due to the non-labile nature of the ¹³C label, making it ideal for mechanistic studies without perturbing reaction rates.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C5H10O2

- CAS Number : 92751-19-4

- IUPAC Name : 4-methyl-2-oxopentanoic acid

- Molecular Weight : 102.13 g/mol

Biochemical Studies

(113C)Pentanoic acid is utilized as a tracer in metabolic studies, particularly in understanding the metabolic pathways of branched-chain amino acids (BCAAs). Its incorporation into metabolic pathways allows researchers to track its transformation, elucidating enzyme functions and interactions.

- Case Study : A study demonstrated that this compound enhances protein biosynthesis in CHO cells, outperforming butyrate in both effectiveness and reduced apoptosis rates . This property makes it valuable for recombinant protein production.

Metabolic Pathways

The compound plays a significant role in several metabolic pathways, influencing lipid metabolism and insulin secretion.

- Lipid Accumulation : Research indicates that this compound treatment leads to increased lipid accumulation in preadipocytes, enhancing the expression of lipogenic proteins such as SREBP1 and SCD1 .

- Insulin Secretion : It has been shown to stimulate insulin secretion by affecting the NADPH/NADP+ ratio in pancreatic islets .

Neurotoxicity Studies

This compound has been studied for its neurotoxic effects, particularly on hippocampal neurons. It induces oxidative stress by reducing mitochondrial function and increasing reactive oxygen species (ROS) production.

- Animal Model Findings : In rat models, exposure to this compound resulted in decreased mitochondrial activity and increased ROS levels, contributing to neurotoxicity .

Synthesis of Labeled Compounds

The compound is used extensively in the synthesis of stable isotope-labeled compounds for various industrial applications, particularly in pharmaceuticals and biochemistry.

Tracer Studies

In industrial chemistry, this compound serves as a tracer for studying reaction mechanisms and metabolic pathways, providing insights into complex organic reactions.

Toxicological Profile

This compound exhibits several toxicological effects:

- Irritation : Prolonged exposure can cause irritation to skin, eyes, and respiratory tracts.

- Chronic Effects : Long-term exposure may lead to conditions such as reactive airways dysfunction syndrome (RADS).

Data Tables

作用機序

(113C)pentanoic acid is metabolized in the same way as natural valeric acid. It is absorbed into the bloodstream and transported to the liver, where it undergoes beta-oxidation and the tricarboxylic acid cycle. The 13C-labeled carbon atom is incorporated into various metabolic intermediates, such as acetyl-CoA, succinyl-CoA, and oxaloacetate. The fate of these intermediates can be traced by measuring the 13C enrichment in different metabolites using mass spectrometry.

類似化合物との比較

Similar Compounds

Isovaleric acid-1-13C: Similar in structure but with a different branching.

Valeric acid-2-13C: The carbon-13 isotope is labeled on the second carbon atom.

Valeric acid-5-13C: The carbon-13 isotope is labeled on the fifth carbon atom.

Uniqueness

(113C)pentanoic acid is unique due to its specific labeling on the first carbon atom, making it particularly useful for tracing the metabolic fate of valeric acid in vivo. This specificity allows for detailed studies on the role of valeric acid in various physiological and pathological processes.

生物活性

(113C)pentanoic acid, also known as caproic acid-1-13C, is a medium-chain fatty acid that has garnered attention for its various biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects and potential therapeutic applications.

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- CAS Number : 58454-07-2

This compound is characterized by the presence of a carbon-13 isotope, which makes it particularly useful in metabolic tracing and NMR spectroscopy studies. Its structure is crucial for understanding its biochemical interactions and mechanisms of action.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Metabolic Effects :

- It plays a significant role in energy metabolism through β-oxidation pathways.

- Studies indicate that it can enhance metabolic activity at low doses while exhibiting toxic effects at high doses, such as oxidative stress and liver damage.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

-

Neuroprotective Effects :

- Some studies suggest that medium-chain fatty acids may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.

The mechanisms by which this compound exerts its biological effects include:

- Fatty Acid Metabolism : It influences lipid metabolism and energy production through the activation of specific metabolic pathways.

- Gene Expression Modulation : Exposure to this compound has been associated with differential gene expression related to metabolism and detoxification in model organisms such as Drosophila.

- Inhibition of Plasminogen Activators : This action affects fibrinolysis and blood clotting processes, which may have therapeutic implications for cardiovascular health.

Table 1: Summary of Biological Activities

Table 2: Case Studies on this compound

Case Studies

-

Metabolic Tracing in Animal Models :

A study explored the use of this compound as a tracer in metabolic studies, demonstrating its ability to provide insights into lipid metabolism and energy expenditure. -

Antimicrobial Efficacy Against Bacteria :

In vitro assays showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative or therapeutic agent. -

Inflammation Modulation in Rodents :

Research involving rodent models indicated that administration of this compound led to significant reductions in pro-inflammatory cytokines, supporting its potential role in treating inflammatory diseases.

特性

IUPAC Name |

(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDZGIKBAWPEJ-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482322 | |

| Record name | (1-~13~C)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38765-82-1 | |

| Record name | (1-~13~C)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38765-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。